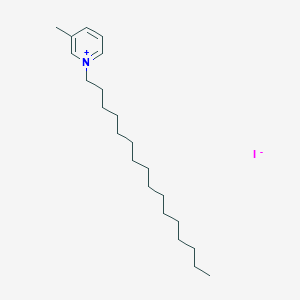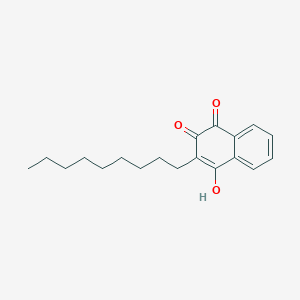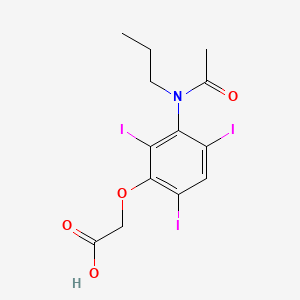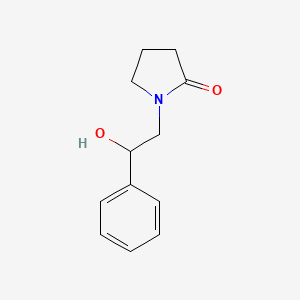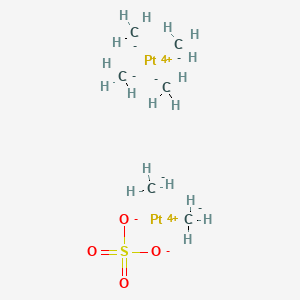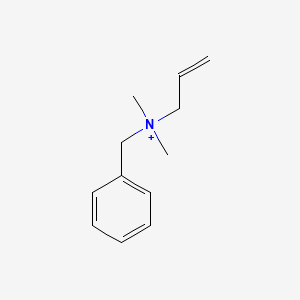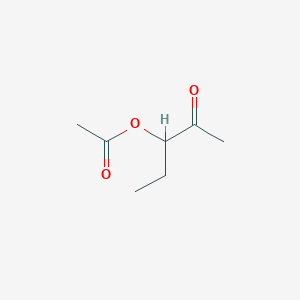
2-Oxopentan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxopentan-3-yl acetate, also known as 3-acetoxy-2-pentanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxopentan-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-pentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CH3COCH2CH2CH3+(CH3CO)2O→CH3COCH2CH2CH2OCOCH3+CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves continuous monitoring of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxopentan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxopentan-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxopentan-3-yl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetoxy-2-butanone: Similar structure but with a shorter carbon chain.
3-Acetoxy-2-hexanone: Similar structure but with a longer carbon chain.
2-Acetoxy-3-pentanone: Isomer with the acetate group on a different carbon atom.
Uniqueness
2-Oxopentan-3-yl acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
20510-66-1 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-oxopentan-3-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-4-7(5(2)8)10-6(3)9/h7H,4H2,1-3H3 |
Clave InChI |
LQDGYMIJLPHHRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
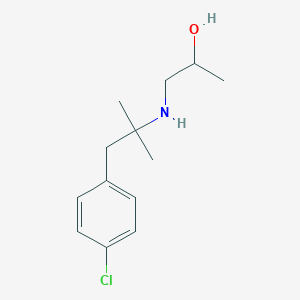

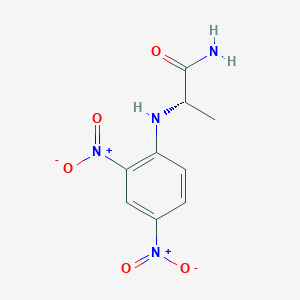
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
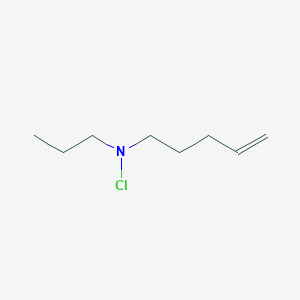
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
